![molecular formula C18H22O4 B1252055 prosolanapyrone III](/img/structure/B1252055.png)
prosolanapyrone III
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Overview
Description
Prosolanapyrone III is a prosolanapyrone that is prosolanapyrone II in which the hydroxy group has been oxidised to afford the corresponding aldehyde. It is a prosolanapyrone and an aldehyde.
Scientific Research Applications
Enzymatic Activity and Biosynthetic Role
Enzyme Catalysis in Solanapyrone Synthesis : An enzyme in Alternaria solani converts prosolanapyrone II to solanapyrones A and D, involving an oxidation and Diels-Alder reaction. This enzyme demonstrates a unique ability to catalyze both oxidation and cycloaddition reactions, a rare attribute in biochemical pathways (Katayama et al., 1998).
Gene Cluster Analysis : The solanapyrone biosynthetic gene cluster, cloned from Alternaria solani, includes genes for various enzymes. One of these, solanapyrone synthase, converts achiral prosolanapyrone II to solanapyrone A. This demonstrates the intricate genetic control of chemical transformations involving prosolanapyrone III (Kasahara et al., 2010).
Enzymatic Diels-Alder Reaction : A crude enzyme preparation from Alternaria solani catalyzes a [4 + 2] cycloaddition of prosolanapyrone III to solanapyrone A, showcasing a high degree of enantioselectivity. This highlights the enzyme's role in the natural synthesis of complex molecules (Oikawa et al., 1995).
properties
Product Name |
prosolanapyrone III |
---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-methoxy-2-oxo-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-3-carbaldehyde |
InChI |
InChI=1S/C18H22O4/c1-3-4-5-6-7-8-9-10-11-12-15-13-17(21-2)16(14-19)18(20)22-15/h3-6,11-14H,7-10H2,1-2H3/b4-3+,6-5+,12-11+ |
InChI Key |
KINNIEOBQSTCFI-JHHIBIJLSA-N |
Isomeric SMILES |
C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)C=O)OC |
Canonical SMILES |
CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)C=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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